molecular formula C16H15FO4 B6380399 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol CAS No. 1261927-68-7

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol

Cat. No.: B6380399
CAS No.: 1261927-68-7
M. Wt: 290.29 g/mol
InChI Key: CHIAZIMLBIBISE-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, a fluorine atom, and a methoxyphenol moiety

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-3-21-16(19)12-6-4-10(8-13(12)17)11-5-7-15(20-2)14(18)9-11/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIAZIMLBIBISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685770
Record name Ethyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-68-7
Record name Ethyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid

Uniqueness

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

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